Trimethylsilyl cyanide-13C,15N

Overview

Description

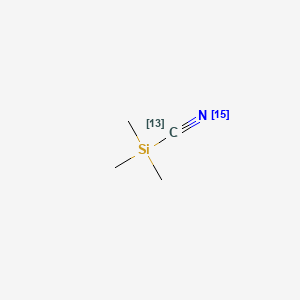

Trimethylsilyl cyanide-13C,15N is a specialized isotopically labeled compound with the molecular formula (CH3)3Si13C15N. It is a derivative of trimethylsilyl cyanide, where the carbon and nitrogen atoms are enriched with the isotopes carbon-13 and nitrogen-15, respectively. This compound is primarily used in scientific research for tracing and studying chemical reactions and mechanisms due to its isotopic labels.

Mechanism of Action

Target of Action

Trimethylsilyl cyanide-13C,15N, also known as (CH3)3Si13C15N, is primarily used in organic synthesis. Its primary targets are aldehydes, ketones, and imines . It acts as a cyanide source for nucleophilic reactions .

Mode of Action

This compound interacts with its targets through nucleophilic additions . It forms cyanohydrin silyl ethers when it reacts with aldehydes and ketones . When reacting with imines, it forms α-aminonitriles . The cyanation process is believed to proceed through a radical pathway .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of cyanohydrin silyl ethers and α-aminonitriles . These compounds are crucial intermediates in various synthetic pathways. For instance, cyanohydrin silyl ethers can be further processed to yield other valuable compounds .

Result of Action

The result of this compound’s action is the formation of cyanohydrin silyl ethers and α-aminonitriles . These compounds can serve as intermediates in the synthesis of a wide range of other compounds, contributing to the versatility of this compound as a reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl cyanide-13C,15N can be synthesized through the reaction of trimethylchlorosilane with isotopically labeled potassium cyanide (13C,15N). The reaction is typically carried out in the presence of a catalyst such as zinc iodide and a solvent like polyethylene glycol (PEG400) under stirring at room temperature or ultrasonic radiation . Another method involves the reaction of trimethylchlorosilane with lithium cyanide in an anhydrous tetrahydrofuran solution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of specialized equipment to handle toxic reagents and maintain an inert atmosphere is crucial for safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl cyanide-13C,15N undergoes various types of chemical reactions, including:

Nucleophilic Addition: It reacts with aldehydes and ketones to form cyanohydrin trimethylsilyl ethers.

Strecker Reaction: It participates in the Strecker synthesis to produce α-aminonitriles.

Cyanation: It can be used for the cyanation of aryl halides and thiols.

Common Reagents and Conditions

Common reagents used in reactions with this compound include aldehydes, ketones, amines, and aryl halides. Typical reaction conditions involve the use of catalysts such as palladium complexes, manganese oxide octahedral molecular sieves, and Brønsted acids .

Major Products

The major products formed from reactions with this compound include cyanohydrin trimethylsilyl ethers, α-aminonitriles, and various cyanated organic compounds .

Scientific Research Applications

Trimethylsilyl cyanide-13C,15N is widely used in scientific research due to its isotopic labels. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Trimethylsilyl cyanide: The non-isotopically labeled version of the compound.

Trimethylsilyl cyanide-13C: Labeled only with carbon-13.

Trimethylsilyl cyanide-15N: Labeled only with nitrogen-15.

Uniqueness

Trimethylsilyl cyanide-13C,15N is unique due to the dual isotopic labeling, which provides more detailed information in tracing studies compared to compounds labeled with a single isotope. This dual labeling enhances the accuracy and resolution of spectroscopic analyses, making it a valuable tool in advanced research applications .

Biological Activity

Trimethylsilyl cyanide-13C,15N (TMSCN-13C,15N) is an isotopically labeled derivative of trimethylsilyl cyanide, featuring carbon-13 and nitrogen-15 isotopes. This compound is primarily utilized in organic synthesis and chemical research due to its unique properties that enhance the study of biological and chemical mechanisms.

Overview of this compound

- Chemical Formula: (CH₃)₃Si¹³C¹⁵N

- Molecular Weight: 101.19 g/mol

- CAS Number: 81797-53-7

- Structure: The compound possesses a bulky trimethylsilyl group that shields the carbon atom, influencing its reactivity and spectral properties, particularly in NMR spectroscopy.

TMSCN-13C,15N primarily acts through nucleophilic additions to electrophiles such as aldehydes and ketones. The key biochemical pathways affected by this compound include:

- Formation of Cyanohydrin Silyl Ethers: TMSCN-13C,15N reacts with aldehydes and ketones to produce cyanohydrin silyl ethers.

- Strecker Synthesis: It participates in the formation of α-aminonitriles through the Strecker reaction.

These reactions are significant in organic synthesis and can be leveraged for various applications in medicinal chemistry and biological research.

Applications in Scientific Research

TMSCN-13C,15N serves multiple roles across different fields:

- Organic Chemistry: Used for tracing reaction mechanisms due to its isotopic labeling.

- Biochemistry: Helps elucidate metabolic pathways by tracking isotope incorporation into biomolecules.

- Pharmaceutical Development: Assists in the design of diagnostic tools and therapeutic agents by studying isotopically labeled compounds' behavior in biological systems .

1. Nucleophilic Addition to Aldehydes

In a study exploring the addition of TMSCN to various aldehydes using Lewis base catalysis, it was found that phosphines and amines were particularly effective catalysts. This reaction demonstrated high yields of cyanohydrin silyl ethers, showcasing TMSCN's utility in synthetic organic chemistry .

2. Cyanooxovanadate Synthesis

Research involving the cyanosilylation of ketones with TMSCN revealed its effectiveness in forming complex organosilicon compounds. The study highlighted the catalytic performance of vanadium-based catalysts when paired with TMSCN, achieving high turnover frequencies (TOF) in reactions involving sterically hindered substrates .

Comparative Analysis with Similar Compounds

| Compound Name | Isotopic Labeling | Key Applications |

|---|---|---|

| Trimethylsilyl cyanide | None | General organic synthesis |

| Trimethylsilyl cyanide-13C | Carbon-13 | Isotope tracing in chemical reactions |

| Trimethylsilyl cyanide-15N | Nitrogen-15 | Tracing nitrogen-containing compounds |

| This compound | Carbon-13 & Nitrogen-15 | Enhanced resolution in NMR; versatile applications |

TMSCN-13C,15N is unique due to its dual isotopic labeling, which provides more detailed insights into reaction mechanisms compared to single-labeled counterparts.

Properties

IUPAC Name |

trimethylsilylformonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NSi/c1-6(2,3)4-5/h1-3H3/i4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIMLDGFXIOXMT-MQIHXRCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)[13C]#[15N] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745972 | |

| Record name | Trimethylsilane(~13~C,~15~N)carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81797-53-7 | |

| Record name | Trimethylsilane(~13~C,~15~N)carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81797-53-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.